1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea - 896363-24-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Catalog Number: EVT-2839603
CAS Number: 896363-24-9
Molecular Formula: C26H26ClFN4O3
Molecular Weight: 496.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Compound Description: This compound is a saccharin derivative. Its crystal structure has been determined and reported. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound showed promising anticancer activity by inhibiting VEGFR1 and P-glycoprotein efflux pumps. It also demonstrated anti-angiogenic properties. []

2‐(4‐Chlorophenyl)‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1p)

  • Compound Description: This compound exhibited potent antifungal activity against Candida albicans and Cryptococcus neoformans, with an MIC of 1 µg/mL or less. It also displayed activity against Mycobacterium tuberculosis. []

4. 2-benzo[d][1,3]dioxol-6-yl-3-[(3-morpholin-4-yl)-1H-1,2,4-triazol-5-yl)]-1,3-thiazolidin-4-one (1i) * Compound Description: This compound displayed potent activity against Mycobacterium tuberculosis with an MIC of 4 µg/mL or less. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both incorporate the benzo[d][1,3]dioxol moiety.

5. 2‐benzo[d][1,3]dioxol‐6‐yl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1s)* Compound Description: This compound demonstrated strong antifungal activity against Candida albicans and Cryptococcus neoformans (MIC ≤ 1 µg/mL) and showed potential fungicidal activity against Aspergillus arrhizus (MIC <1 µg/mL). []* Relevance: Both this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, incorporate the benzo[d][1,3]dioxol moiety and the piperazine ring system.

6. 2‐benzo[d][1,3]dioxol‐6‐yl‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1t)* Compound Description: This compound displayed activity against Mycobacterium tuberculosis with an MIC of 4 µg/mL or less. []* Relevance: Similar to other compounds in this series, this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both feature the benzo[d][1,3]dioxol moiety and a piperazine ring.

7. 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole (7) & thiazole derivatives (9)* Compound Description: These series of compounds, incorporating a thiazole ring linked to a pyrazoline system, were explored for their antimicrobial and antiproliferative activities. []* Relevance: This series, while having a different core structure, shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

8. (E)-2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5 dihydro-1H-pyrazol-1-yl)-4-methyl-5-(substituted phenyldiazenyl)thiazole (11)* Compound Description: This series of compounds, incorporating a thiazole ring linked to a pyrazoline system and a phenyldiazenyl group, were investigated for their antimicrobial and antiproliferative properties. []* Relevance: Similar to other compounds in the series, this structure shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

9. 2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl) thiazole (7c)* Compound Description: This specific compound showed promising antiproliferative activity against HCT-116 cancer cells (IC50 = 6.19 µM). [] * Relevance: This compound shares both the benzo[d][1,3]dioxol and the 4-chlorophenyl moieties with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

10. (Z)-4-(2-aminoethyl)-N-(1-(benzo[d][1,3]dioxol-5-yl)ethylidene)aniline (3) * Compound Description: This Schiff's base compound demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema model. []* Relevance: This compound shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

11. (Z)-N-(1-(benzo[d][1,3]dioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline (5)* Compound Description: This Schiff's base compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model. []* Relevance: Similar to the previous compound, this structure also incorporates the benzo[d][1,3]dioxol group, linking it to the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides & their 1,3,4-oxadiazole analogues

  • Compound Description: These compounds, synthesized from Nalidixic acid, were investigated for their antimicrobial activities, alongside their copper complexes. []
  • Compound Description: This series of compounds was explored for their activity as CYP17 inhibitors. The research focused on understanding the structure-activity relationship by introducing variations at different positions of the imidazolidine core and the attached substituents. []

14. 6,7-Dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones with variable substituents (R, R2) including phenyl, fluorophenyl, benzo[1,3]dioxol, and piperidine groups* Compound Description: These compounds were identified as inhibitors of inflammatory cytokine release. The study emphasized the significance of structural variations within the pyrazolopyrazolone core and the attached substituents for their biological activity. []* Relevance: While possessing a different core structure, this series and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share common substituents like phenyl, fluorophenyl, and benzo[1,3]dioxol groups. This highlights the potential role of these groups in influencing biological activity across different chemical classes.

15. 5-((3aR,5S,6S,6aR)-6-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles (10a-r)* Compound Description: This series of compounds, synthesized from chalcone derivatives, was evaluated for their nematicidal and antifungal properties. Several compounds within the series exhibited significant activity against Dietylenchus myceliophagus and Caenorhabditis elegans. []* Relevance: The target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, and this series share the presence of a 4-chlorophenyl group and a fluorophenyl group. This, coupled with the presence of various heterocyclic systems in both, suggests potential overlapping biological activities or targets.

16. (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)* Compound Description: This compound acts as a combined endothelin A/B receptor antagonist. It demonstrated efficacy in reducing proteinuria and improving glomerular function in a rat model of diabetic nephropathy. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share the presence of benzo[d][1,3]dioxol-5-yl and a fluorophenyl groups, suggesting potential similarities in their pharmacological profiles or interactions with biological targets.

17. Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g)* Compound Description: This benzimidazole derivative displayed potent antimycobacterial activity against both drug-sensitive and INH-resistant strains of Mycobacterium tuberculosis. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share the presence of a fluorophenyl group and a piperazine ring. While their core structures differ, the presence of these shared moieties suggests potential for similar biological activities, particularly in the context of anti-infective properties.

18. 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-chloro-5-nitronaphthalene-1,4-dione (11) & 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-chloro-5-nitronaphthalene-1,4-dione (12)* Compound Description: These regioisomeric naphthoquinone derivatives were synthesized and characterized. []* Relevance: Both compounds share the benzo[d][1,3]dioxol moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, and also feature a piperazine ring.

19. 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)* Compound Description: This quinoline acrylamide derivative showed potent cytotoxic activity against the MCF7 breast cancer cell line. []* Relevance: This compound shares the 4-fluorophenyl group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

20. Amlodipine besylate, Hydrochlorothiazide, and Olmesartan medoxomil* Compound Description: These are individual drugs commonly used in antihypertensive formulations. An HPTLC method was developed for their simultaneous analysis in combined dosage forms. [] * Relevance: While not directly structurally related, this study highlights the development of analytical methods for complex mixtures of pharmaceuticals, potentially applicable to the analysis of the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, in various formulations.

21. 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3Himidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)* Compound Description: This compound is a selective inhibitor of transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7. It blocks TGF-β1-induced cell death and selectively inhibits ALK4-, ALK5-, and ALK7-dependent activation of Smad2 and Smad3. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both contain the benzo[d][1,3]dioxol-5-yl moiety.

22. 4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)* Compound Description: This compound is an ALK5 inhibitor. []* Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

23. 3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-oxo-1-phenylpropyl ester carbamic acid, 3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-1-(4-fluorophenyl)-3-oksopropilovogo ester carbamic acid, 3-(4-benzo[1,3]dioxol-5-yl-piperazin-1-yl)-3-oxo-1-phenylpropyl ester carbamic acid * Compound Description: These compounds are identified as karbomoiloksiarilalkanoilarilpiperazinovoe derivatives. []* Relevance: These compounds share the piperazine ring with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea. The second compound also contains the 4-fluorophenyl moiety. The third compound contains the benzo[d][1,3]dioxol-5-yl moiety.

(E)-1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This compound exhibited neuroprotective activity. []

25. 4-nitrophenyl-4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) * Compound Description: This compound is a monoacylglycerol lipase (MAGL) inhibitor. It did not substitute for Δ9-tetrahydrocannabinol in a drug discrimination assay in mice when administered alone but did substitute when administered in combination with the fatty acid amide hydrolase (FAAH) inhibitor PF-3845. []* Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

  • Compound Description: This compound is an active anti-malarial agent. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

  • Compound Description: This compound is an active anti-malarial agent. []

28. 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol * Compound Description: This indole derivative is a diacylglycerol acyltransferase(DGAT) inhibitor, showing potential for treating metabolic diseases. []* Relevance: While the core structure differs significantly, this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both belong to the broader category of aryl-substituted heterocyclic compounds.

29. Cis - alkoxy spirocyclic biphenyl substituted tetramic acid derivatives* Compound Description: These compounds are herbicides and pesticides. []* Relevance: This series highlights the presence of both the biphenyl and substituted alkoxy groups in structures exhibiting pesticidal activity, features also present in the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, albeit in a different arrangement.

30. 9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This is a benzodiazepine derivative. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both belong to the general category of nitrogen-containing heterocyclic compounds.

Properties

CAS Number

896363-24-9

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-chlorophenyl)urea

Molecular Formula

C26H26ClFN4O3

Molecular Weight

496.97

InChI

InChI=1S/C26H26ClFN4O3/c27-19-6-8-20(9-7-19)30-26(33)29-16-23(18-5-10-24-25(15-18)35-17-34-24)32-13-11-31(12-14-32)22-4-2-1-3-21(22)28/h1-10,15,23H,11-14,16-17H2,(H2,29,30,33)

InChI Key

GTPZGWLWMHBIPS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.